molecular formula C15H15Cl2N3O3S B4663389 4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide

4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide

Cat. No.: B4663389
M. Wt: 388.3 g/mol
InChI Key: AILKUUPXQHQVRF-UHFFFAOYSA-N
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Description

4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a carbamoyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide typically involves multiple steps:

    Formation of the carbamoyl intermediate: This step involves the reaction of 2,3-dichloroaniline with an appropriate carbamoyl chloride under controlled conditions.

    Coupling with benzenesulfonamide: The intermediate is then reacted with N-ethylbenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Research: Investigated for its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,4-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide
  • 4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-methylbenzenesulfonamide

Uniqueness

4-{[(2,3-dichlorophenyl)carbamoyl]amino}-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both carbamoyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[4-(ethylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c1-2-18-24(22,23)11-8-6-10(7-9-11)19-15(21)20-13-5-3-4-12(16)14(13)17/h3-9,18H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILKUUPXQHQVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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